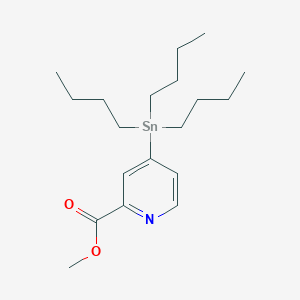

4-(Tributylstannyl)-2-pyridinecarboxylic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(Tributylstannyl)-2-pyridinecarboxylic acid methyl ester” is a complex organic compound. It is a derivative of pyridinecarboxylic acid, which is a type of pyridine, a heterocyclic aromatic organic compound . The “tributylstannyl” part indicates the presence of a tin (Sn) atom bonded to three butyl groups . The “methyl ester” part suggests that it is an ester, a class of organic compounds that are derived from carboxylic acids and alcohols .

Chemical Reactions Analysis

Esters, including “4-(Tributylstannyl)-2-pyridinecarboxylic acid methyl ester”, can undergo a variety of chemical reactions. One common type of reaction is hydrolysis, where the ester is broken down into its constituent alcohol and carboxylic acid in the presence of water . Other reactions could involve the tributylstannyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Tributylstannyl)-2-pyridinecarboxylic acid methyl ester” would be influenced by its molecular structure. For instance, it would likely be a solid at room temperature, given the presence of the large tributylstannyl group . Its solubility in various solvents would depend on the polarity of the molecule .Scientific Research Applications

Synthesis and Functionalization

- 4-(Tributylstannyl)-2-pyridinecarboxylic acid methyl ester is employed in the synthesis of functionalized pyridines. Sauer and Heldmann (1998) demonstrated that this compound can be transformed into various functionalized pyridines through Pd-catalyzed acylation, arylation, and halogenation processes (Sauer & Heldmann, 1998).

Precursor for Heterocyclic Compounds

- It serves as an intermediate in the preparation of heterocyclic compounds. Reginato et al. (1995) showed that it can be used to prepare 4-stannylated five-membered N- and O- heterocycles (Reginato et al., 1995).

Polymer Functionalization

- This ester is also used in the functionalization of polymers. Dalil et al. (2000) illustrated its use in the creation of soluble polystyrenes functionalized by tri-n-butyltin carboxylates, providing a novel approach to modify polymer properties (Dalil et al., 2000).

Formation of Pyrrolinones

- It's a precursor in the stereocontrolled synthesis of 4-stannylated pyrrolinones, as shown by Reginato et al. (1998), highlighting its utility in creating complex organic structures (Reginato et al., 1998).

Application in Mesoporous Materials

- Oikawa et al. (2000) explored its use in the preparation of mesoporous organic-inorganic hybrid gels, showcasing its potential in material science applications (Oikawa et al., 2000).

Catalytic Applications

- Additionally, its use as a catalyst in chemical reactions has been documented. Nicponski (2014) described its catalytic action in lactonizing esters, emphasizing its role in facilitating chemical transformations under neutral conditions (Nicponski, 2014).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 4-tributylstannylpyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6NO2.3C4H9.Sn/c1-10-7(9)6-4-2-3-5-8-6;3*1-3-4-2;/h3-5H,1H3;3*1,3-4H2,2H3; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUWIXCWQPYIMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC(=NC=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33NO2Sn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Tributylstannyl)-2-pyridinecarboxylic acid methyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxamide](/img/structure/B3007370.png)

![8-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B3007371.png)

![methyl 4-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B3007374.png)

![Ethyl 3-[(4-oxochromene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate](/img/structure/B3007378.png)

![N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B3007380.png)

methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B3007387.png)

![methyl (2E)-4-{[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}but-2-enoate](/img/structure/B3007388.png)

![[3-(2-Chloro-6-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone](/img/structure/B3007390.png)